ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with an ethyl ester at position 3, an amino group at position 2, and a 2-ethylphenyl group at position 1. This structural framework is associated with diverse applications, including corrosion inhibition, pharmaceutical screening, and materials science.
Properties
IUPAC Name |
ethyl 2-amino-1-(2-ethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-13-9-5-8-12-16(13)25-19(22)17(21(26)27-4-2)18-20(25)24-15-11-7-6-10-14(15)23-18/h5-12H,3-4,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXZFEKXVLHCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diaminobenzene derivatives with suitable carbonyl compounds in the presence of catalysts can yield quinoxaline derivatives . The reaction conditions often involve refluxing in solvents like ethanol or THF, with catalysts such as palladium or phosphate-based heterogeneous catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of catalysts and solvents is crucial to optimize the reaction conditions and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a molecular formula of and a molecular weight of 300.31 g/mol. Its structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities. The compound's unique structural features contribute to its potential efficacy in various applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives, including this compound. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have shown effectiveness against several cancer cell lines, including breast and lung cancer cells, suggesting a promising avenue for cancer therapy development .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have reported that certain pyrroloquinoxaline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests a potential role in developing new antibiotics to combat resistant strains .
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrroloquinoxaline derivatives for their anticancer properties. This compound was among the compounds tested, showing IC50 values indicating potent activity against various cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Research presented at an international conference on antimicrobial agents highlighted the effectiveness of this compound against resistant bacterial strains. The study utilized disk diffusion methods to assess antibacterial activity, revealing promising results that warrant further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. In cancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The pyrrolo[2,3-b]quinoxaline scaffold is highly modular, with substituents at positions 1 and 3 significantly influencing molecular properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Compositional Comparison
Functional Group Impact on Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-ethylphenyl group (target compound) is moderately electron-donating, enhancing solubility in non-polar solvents compared to halogenated derivatives like the 3,5-dichlorophenyl analogue . Amino groups (e.g., 4-aminophenyl in ) improve adsorption on metal surfaces, critical for corrosion inhibition.
Ester vs. Carbonitrile Functional Groups :
- The ethyl ester in the target compound offers hydrolytic stability under neutral conditions, whereas the carbonitrile group in facilitates stronger adsorption on steel surfaces via lone-pair interactions .
Biological Activity
Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the class of pyrroloquinoxalines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolo[2,3-b]quinoxaline backbone with an ethyl group and an amino group that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrroloquinoxalines in cancer therapy. For instance, derivatives of quinoxaline have shown significant anticancer properties with IC50 values in the low micromolar range against various cancer cell lines.
Case Studies
- Antitumor Efficacy
- Mechanism of Action
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
- Amino Group : The amino group plays a critical role in binding interactions with cellular targets, enhancing its efficacy .
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes:
- Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions.
- Cyclization : Following initial reactions, cyclization steps are employed to form the pyrroloquinoxaline framework .
Biological Assays and Results
| Assay Type | Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |
|---|---|---|---|---|
| Anticancer Activity | HCT-116 | 1.9 | Doxorubicin | 3.23 |
| MCF-7 | 2.3 |
Q & A
Q. What are the primary synthetic routes for ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can reaction yields be optimized?
The compound is synthesized via cyclocondensation or nucleophilic addition reactions. For example, analogous pyrroloquinoxaline derivatives are prepared by reacting ethyl pyrrole-2-carboxylate precursors with substituted carbonyl chlorides under reflux conditions. Yields vary significantly (23–45%) depending on substituents and reaction conditions . Optimization strategies include:
- Temperature control : Prolonged heating (>12 hours) at 60–80°C improves cyclization efficiency.
- Catalyst screening : Triethylamine (Et₃N) is commonly used to deprotonate intermediates and accelerate nucleophilic attack .
- Purification : Crude products are often used without further characterization, but column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. What spectroscopic methods are critical for characterizing this compound, and how are key spectral features interpreted?
Key techniques include:
- ¹H NMR : Peaks at δ 12.52 ppm (s, 1H) indicate NH protons in pyrrole rings, while aromatic protons appear as multiplets (δ 7.20–7.57 ppm). Ethyl ester groups are confirmed by quartets (δ 4.27 ppm, J=7.2 Hz) and triplets (δ 1.32 ppm) .
- ESI-MS : Molecular ion peaks (e.g., m/z 402.2 [M+1]⁺) confirm molecular weight and fragmentation patterns .
- IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .
Q. How are structural analogs of this compound designed to explore structure-activity relationships (SAR)?
Analog design focuses on modifying:
- Aryl substituents : Replacing the 2-ethylphenyl group with halogenated or methoxy-substituted aryl rings to assess electronic effects.
- Ester groups : Substituting ethyl with methyl or tert-butyl esters to study steric influences .
- Pyrrole/quinoxaline cores : Introducing fused heterocycles (e.g., pyridine) to enhance π-π stacking interactions .
Advanced Research Questions
Q. What mechanistic insights explain the site selectivity observed in nucleophilic addition reactions during synthesis?
Site selectivity arises from electronic and steric factors:
- Electron-deficient carbonyl carbons (e.g., from 3-fluoro-2-iodobenzoyl chloride) are more reactive toward nucleophilic attack by pyrrole amines.
- Steric hindrance : Bulky substituents on the carbonyl chloride direct addition to less hindered positions . Computational studies (DFT) can map charge distribution and transition states to predict regioselectivity.
Q. How can computational modeling (e.g., molecular docking, DFT) predict the compound’s potential biological targets?
- Molecular docking : Screen against targets like DNA gyrase (common in fluoroquinolones) using software like AutoDock. Focus on binding affinity to the ATPase domain .
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and reactivity indices .
Q. What strategies resolve contradictions in reported synthetic yields for analogous pyrroloquinoxaline derivatives?
Discrepancies in yields (e.g., 23% vs. 45% for similar reactions) are addressed by:
- Reagent purity : Use freshly distilled carbonyl chlorides to avoid hydrolysis byproducts.
- Solvent optimization : Replace DMF with anhydrous THF to minimize side reactions .
- Catalyst tuning : Replace Et₃N with DBU (1,8-diazabicycloundec-7-ene) for stronger base strength in sterically hindered systems .
Q. How does this compound compare to fluoroquinolone-based antibiotics in terms of mechanism and resistance profiles?
While fluoroquinolones target DNA gyrase, pyrroloquinoxalines may inhibit kinases or proteases due to their extended π-conjugated systems. Resistance profiles can be tested via:
- Minimum inhibitory concentration (MIC) assays against E. coli or S. aureus.
- Mutant selection window (MSW) analysis to assess resistance development risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
